molecular formula C11H7F2N B186793 2-Fluoro-6-(4-fluorophenyl)pyridine CAS No. 180606-14-8

2-Fluoro-6-(4-fluorophenyl)pyridine

Cat. No.: B186793
CAS No.: 180606-14-8
M. Wt: 191.18 g/mol
InChI Key: XOCZNTSYABACTI-UHFFFAOYSA-N
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Description

2-Fluoro-6-(4-fluorophenyl)pyridine is an organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of two fluorine atoms, one on the pyridine ring and the other on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(4-fluorophenyl)pyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2,6-difluoropyridine with 4-fluorophenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(4-fluorophenyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Fluoro-6-(4-fluorophenyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(4-fluorophenyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. In agrochemicals, it may inhibit essential biological processes in pests, leading to their elimination .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-6-(4-fluorophenyl)pyridine is unique due to the presence of both fluorine atoms on the pyridine and phenyl rings, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex molecules with specific biological or material properties .

Properties

IUPAC Name

2-fluoro-6-(4-fluorophenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2N/c12-9-6-4-8(5-7-9)10-2-1-3-11(13)14-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCZNTSYABACTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)F)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80572715
Record name 2-Fluoro-6-(4-fluorophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180606-14-8
Record name 2-Fluoro-6-(4-fluorophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Butyl lithium (105.0 ml, 0.26 mol, 2.5M solution in hexane) is added to a solution of 1-bromo-4-fluoro benzene (34. 3 ml, 0.31 mol) in anhydrous diethyl ether (200 ml) at -20° C. The mixture is stirred for 60 min and then chilled to -40° C. 2,6-Difluoropyridine (22.7 ml, 0.25 mol) is added and the reaction mixture is allowed to warm to ambient temperature. Subsequently, the mixture is washed with saturated aqueous ammonium chloride (300 ml). The layers are separated and the aqueous layer is washed with diethyl ether 3 times (100 ml each). After drying of the combined organic layers with anhydrous magnesium sulphate, the solvent is removed in vacuo. The crude product is purified by flash column chromatography (silica gel, hexane/AcOEt 8/2) yielding colorless crystals of 2-fluoro-6-(4'-fluorophenyl)-pyridine (19.8 g, 41.0% of th.) with mp 34° C.
Quantity
105 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
22.7 mL
Type
reactant
Reaction Step Two

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